2-ethyl-N-[(2-methoxyphenyl)methyl]hexanamide
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Overview
Description
2-ethyl-N-[(2-methoxyphenyl)methyl]hexanamide is an organic compound with the molecular formula C15H23NO2. It is a derivative of hexanamide, characterized by the presence of an ethyl group and a methoxyphenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[(2-methoxyphenyl)methyl]hexanamide typically involves the reaction of 2-ethylhexanoic acid with 2-methoxybenzylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[(2-methoxyphenyl)methyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-ethyl-N-[(2-methoxyphenyl)methyl]hexanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[(2-methoxyphenyl)methyl]hexanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-ethyl-N-methylhexanamide: Similar structure but lacks the methoxyphenylmethyl group.
2-ethylhexanoic acid: The parent acid from which the amide is derived.
2-methoxybenzylamine: The amine component used in the synthesis.
Uniqueness
2-ethyl-N-[(2-methoxyphenyl)methyl]hexanamide is unique due to the presence of both the ethyl and methoxyphenylmethyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H25NO2 |
---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
2-ethyl-N-[(2-methoxyphenyl)methyl]hexanamide |
InChI |
InChI=1S/C16H25NO2/c1-4-6-9-13(5-2)16(18)17-12-14-10-7-8-11-15(14)19-3/h7-8,10-11,13H,4-6,9,12H2,1-3H3,(H,17,18) |
InChI Key |
DGHXBLQDTBOMPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NCC1=CC=CC=C1OC |
Origin of Product |
United States |
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